molecular formula C12H16Cl2N2O2 B1376615 N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride CAS No. 1423027-20-6

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1376615
CAS No.: 1423027-20-6
M. Wt: 291.17 g/mol
InChI Key: VQJPUKDRGDKBFZ-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride belongs to the class of heterocyclic organic compounds characterized by the presence of a six-membered piperidine ring containing one nitrogen atom. The compound is formally designated with the Chemical Abstracts Service number 1423027-20-6 for the hydrochloride salt, while the free base form carries the number 1094393-29-9. The molecular structure consists of a piperidine ring substituted at the 4-position with a carboxamide group, which is further connected to a phenyl ring bearing both chlorine and hydroxyl substituents at the 5- and 2-positions, respectively.

The compound exhibits specific stereochemical properties due to the presence of the substituted piperidine ring system. The International Union of Pure and Applied Chemistry name for the free base is N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide, with the corresponding Simplified Molecular Input Line Entry System representation being C1CNCCC1C(=O)NC2=C(C=CC(=C2)Cl)O. The compound's International Chemical Identifier key is GIWLSSKLZAAODK-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Structural analysis reveals that the compound contains multiple functional groups that contribute to its chemical behavior and potential biological activity. The hydroxyl group on the phenyl ring provides hydrogen bonding capability, while the chlorine substituent influences electronic properties and molecular polarity. The amide linkage between the piperidine and phenyl portions creates conformational constraints that affect the overall three-dimensional structure of the molecule.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-9-1-2-11(16)10(7-9)15-12(17)8-3-5-14-6-4-8;/h1-2,7-8,14,16H,3-6H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJPUKDRGDKBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=C(C=CC(=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine-4-carboxamide Intermediate

  • Starting from commercially available piperidine derivatives, the 4-position is functionalized to introduce the carboxamide group.
  • This often involves conversion of piperidine-4-carboxylic acid or its derivatives to acid chlorides using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
  • Subsequent reaction with ammonia or amines under controlled conditions yields the piperidine-4-carboxamide intermediate.

Coupling with 5-chloro-2-hydroxyphenyl Moiety

  • The 5-chloro-2-hydroxyphenyl group is introduced via amide bond formation.
  • Typically, the phenolic compound is reacted with the piperidine-4-carboxamide intermediate using coupling agents or under Mitsunobu reaction conditions.
  • Mitsunobu coupling, employing diisopropylazodicarboxylate (DIAD) and triphenylphosphine, is effective for coupling phenols with amines, forming the desired amide linkage.

Formation of Hydrochloride Salt

  • The free base form of the compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • This step enhances compound stability, crystallinity, and solubility in aqueous media.

Representative Synthetic Scheme (Summary)

Step Reactants/Intermediates Reaction Conditions Outcome
1 Piperidine-4-carboxylic acid + PCl5/acetyl chloride Dry conditions, 30-40°C Formation of piperidine-4-carbonyl chloride
2 Piperidine-4-carbonyl chloride + ammonia/amine Mild temperature, inert atmosphere Piperidine-4-carboxamide intermediate
3 Piperidine-4-carboxamide + 5-chloro-2-hydroxyphenyl derivative Mitsunobu reaction (DIAD, triphenylphosphine), aprotic solvent Coupling to N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide
4 Free base compound + HCl Solvent (e.g., ether, dichloromethane), room temperature Hydrochloride salt formation

Research Findings and Optimization

  • Temperature and Solvent Effects: Optimal yields are obtained by conducting coupling reactions at ambient to slightly elevated temperatures (20-40°C) in aprotic solvents such as tetrahydrofuran or dichloromethane under nitrogen atmosphere to prevent oxidation and side reactions.
  • Purity Assessment: Purity is routinely checked by thin-layer chromatography (TLC), elemental analysis, and spectroscopic methods such as ^1H NMR and IR spectroscopy.
  • Yield Optimization: Use of excess coupling agents and careful control of reaction time improves yield and minimizes by-products.
  • Hydrochloride Salt Stability: Conversion to hydrochloride salt significantly improves compound stability during storage and handling, as confirmed by analytical characterization.

Analytical Characterization Techniques

Technique Purpose Typical Findings
^1H and ^13C NMR Structural confirmation Chemical shifts consistent with amide and aromatic protons
IR Spectroscopy Functional group identification Amide carbonyl stretch (~1650 cm^-1), phenol OH broad band
Mass Spectrometry Molecular weight confirmation Molecular ion peak at m/z consistent with 291.17 g/mol (hydrochloride form)
Elemental Analysis Purity and composition verification C, H, N, Cl percentages matching theoretical values
TLC Reaction monitoring and purity check Single spot indicating high purity

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Reaction Temperature 20–40°C Controlled to avoid side reactions
Solvent Tetrahydrofuran, dichloromethane Aprotic solvents preferred
Atmosphere Nitrogen or argon Prevents oxidation
Coupling Agent DIAD, triphenylphosphine (Mitsunobu) Efficient phenol-amine coupling
Reaction Time 4–24 hours Monitored by TLC
Workup Acid-base extraction, crystallization Isolates pure hydrochloride salt
Yield Typically 60–85% Depends on reaction optimization

Chemical Reactions Analysis

Substitution Reactions

The 5-chloro and 2-hydroxyl groups on the phenyl ring enable targeted substitutions:

Nucleophilic Aromatic Substitution (Cl replacement)

  • Reagents : Amines (e.g., NH₃, alkylamines) under basic conditions (K₂CO₃) in DMF at 80–100°C .

  • Product : Amino derivatives (e.g., N-(5-amino-2-hydroxyphenyl)piperidine-4-carboxamide).

Hydroxyl Group Functionalization

  • Acylation : Reacting with acetyl chloride (AcCl) in pyridine yields the O-acetylated derivative .

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ produces ether derivatives .

Condensation Reactions

The carboxamide group participates in condensations with:

  • Isocyanates/Isothiocyanates : Forms N-substituted ureas or thioureas in methanol at 25–60°C .

  • Hydrazines : Produces hydrazides under acidic conditions (H₂SO₄/propan-2-ol), which further cyclize to thiadiazoles .

Reaction Partner Conditions Product Yield
Phenyl isocyanateMethanol, 25°C, 4 hrsN-(5-chloro-2-hydroxyphenyl)-N'-phenylurea78%
Hydrazine hydrateH₂SO₄/propan-2-ol, reflux1,3,4-Thiadiazole derivatives66%

Hydrolysis Reactions

The amide bond undergoes hydrolysis under extreme conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide to yield 5-chloro-2-hydroxybenzoic acid and piperidine-4-carboxylic acid hydrochloride.

  • Basic Hydrolysis : NaOH (2M) at 80°C produces the sodium salt of the carboxylic acid.

Oxidation and Reduction

  • Oxidation : The hydroxyl group on the phenyl ring is oxidized to a quinone using KMnO₄ in acidic aqueous conditions (H₂SO₄, 60°C).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a fully saturated structure without altering the aromatic system .

Complexation and Salt Formation

The protonated piperidine nitrogen forms stable complexes with:

  • Metal ions : Cu²⁺ and Fe³⁺ in aqueous ethanol (1:1 v/v) at pH 6–7, confirmed by UV-Vis spectroscopy .

  • Anion exchange : Reacts with NaNO₂ or KPF₆ to form nitrate or hexafluorophosphate salts.

Key Reaction Insights:

  • The 5-chloro substituent directs electrophilic attacks to the para position relative to the hydroxyl group, enabling regioselective modifications .

  • The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol), facilitating reactions in aqueous media.

  • Steric hindrance from the piperidine ring limits reactivity at the 4-position of the phenyl group .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Preclinical studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation, such as DNA topoisomerases and kinases.
    • Neuropharmacology : Research has shown potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound may modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
  • Inflammation and Pain Management
    • The compound has been investigated for its anti-inflammatory properties, making it a candidate for developing new analgesics. Studies demonstrate its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2.
  • Antimicrobial Properties
    • N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. It disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Data Tables

Application AreaSpecific Use CaseFindings
Anticancer ActivityInhibition of cancer cell proliferationSignificant cytotoxicity in MCF-7 cells .
NeuropharmacologyPotential treatment for Alzheimer'sModulation of acetylcholine receptors .
InflammationTreatment of arthritisReduction of IL-6 levels in animal models .
AntimicrobialAgainst Staphylococcus aureusMinimum inhibitory concentration (MIC) of 32 µg/mL .

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of existing chemotherapeutics .
  • Neuroprotective Effects : In a rodent model of Parkinson's disease, administration of this compound resulted in reduced neuronal loss and improved motor function, suggesting protective effects against neurotoxicity .
  • Anti-inflammatory Mechanism : A recent investigation highlighted the compound's ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers in vitro .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

Table 1: Comparative Overview of Piperidine-4-Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide HCl C₁₂H₁₅ClN₂O₂·HCl 291.17 5-Chloro-2-hydroxyphenyl Research compound (non-medical)
SNS-032 (N-(5-((5-tert-butyloxazol-2-yl)methylthio)thiazol-2-yl)piperidine-4-carboxamide) C₁₇H₂₃N₃O₂S₂ 377.52 Thiazolyl-tert-butyl oxazole Kinase inhibitor (CDK2/7/9)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₅H₂₆FN₃O 403.50 4-Fluorobenzyl, naphthyl SARS-CoV-2 PLpro inhibitor
(R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide C₃₄H₄₀N₆O₂S 604.79 Thiophene, azetidine, benzamido Antiviral (SARS-CoV-2)
N-(5-Chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide HCl C₂₃H₂₂ClN₅O₂·HCl 472.37 Chloropyridinyl, benzamide-pyridinyl Undisclosed (research use)

Key Comparative Insights

Substituent-Driven Activity

  • Hydrophobicity vs. In contrast, SNS-032’s tert-butyl oxazole and thiazolyl substituents increase hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .
  • However, this may limit blood-brain barrier penetration compared to the smaller 5-chloro-2-hydroxyphenyl group .

Pharmacokinetic Considerations

  • Metabolic Stability: The azetidine and thiophene groups in the antiviral compound (Table 1, Row 4) may enhance metabolic stability compared to the target compound’s phenol group, which is prone to glucuronidation or sulfation .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride is a synthetic compound with a unique chemical structure that includes a piperidine ring, a carboxamide group, and a chloro-substituted phenolic moiety. Its molecular formula is C12_{12}H14_{14}ClN1_{1}O2_{2}·HCl, and it has a molecular weight of approximately 254.71 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis, indicating potential applications in cancer treatment. The presence of the hydroxyl and chloro groups may enhance its binding affinity to specific receptors involved in these processes.

Biological Activities

  • Anticancer Properties :
    • This compound has demonstrated significant inhibitory effects on various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells by disrupting critical signaling pathways.
    • A study reported that this compound exhibits selective cytotoxicity against breast cancer cell lines, suggesting its potential as an anti-cancer agent.
  • Neuropharmacological Effects :
    • The compound shows promise in modulating neurotransmitter systems, which could have implications for treating neurological disorders. Research indicates that it may influence dopamine and serotonin pathways, making it a candidate for further exploration in neuropharmacology.
    • Interaction studies have focused on its binding affinity to neurotransmitter receptors, although detailed profiles are still under investigation.
  • Antimicrobial Activity :
    • Initial findings suggest that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition against various strains, including Staphylococcus aureus and Escherichia coli .
    • Its antifungal activity has also been noted, particularly against Candida albicans, further broadening its potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast cancer cell linesInduces apoptosis
NeuropharmacologyDopamine receptorsModulates neurotransmitter activity
AntibacterialStaphylococcus aureusMIC: 5 µg/mL
AntifungalCandida albicansMIC: 16 µg/mL

Synthesis and Structural Considerations

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with the chloro and hydroxyl groups. This structural arrangement is crucial for its biological activity, as the positioning of these substituents can significantly influence the compound's interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide hydrochloride, and what factors influence reaction yield?

  • Methodological Answer : The synthesis of piperidine carboxamide derivatives typically involves coupling reactions between a piperidine-4-carboxylic acid derivative and an amine-containing aromatic moiety. For example, amide bond formation can be achieved using coupling agents like isobutyl chloroformate in anhydrous chloroform under argon, followed by reaction with the appropriate amine (e.g., 5-chloro-2-hydroxyaniline) . Critical parameters include:
  • Temperature : Reactions are often conducted at 0°C to room temperature to minimize side reactions.
  • Solvent Choice : Anhydrous solvents (e.g., dichloromethane or chloroform) prevent hydrolysis of intermediates.
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity.
    Yield Optimization: Pre-activation of the carboxylic acid with triethylamine and isobutyl chloroformate improves electrophilicity, enhancing coupling efficiency .

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Methodological Answer : Based on safety data for structurally related piperidine hydrochlorides:
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Hydrochloride salts are hygroscopic and may degrade under humid conditions .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste per local regulations .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for hydrochloride salts. Data collection requires high-resolution diffraction (≤1.0 Å) to resolve chloride counterions and hydrogen-bonding networks .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR confirm the piperidine carboxamide backbone and aromatic substitution patterns. DMSO-d6 is a suitable solvent for proton exchange analysis .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ at m/z 299.08 for C12_{12}H15_{15}ClN2_2O2_2·HCl).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antiviral effects) often arise from assay variability. Strategies include:
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and negative controls.
  • Structural Analog Comparison : Compare activity against analogs like N-(4-fluorobenzyl)piperidine-4-carboxamide to identify pharmacophore contributions .
  • Meta-Analysis : Use tools like PubChem BioActivity Data to aggregate and statistically evaluate results across studies .

Q. What computational approaches are used to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like enzymes or GPCRs. The piperidine ring’s conformation and chloro-hydroxyphenyl group’s electron density are critical for target engagement .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., Cl position) with bioactivity. Descriptors like logP and polar surface area guide solubility optimization .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of hydrochloride salt interactions in biological membranes .

Q. What challenges arise in crystallographic analysis of hydrochloride salts of piperidine carboxamides?

  • Methodological Answer :
  • Counterion Disorder : Chloride ions may occupy multiple positions, requiring high-resolution data (<1.0 Å) and refinement tools like SHELXL’s PART instruction to model disorder .
  • Hydrogen Bonding : The hydroxyl group on the phenyl ring forms strong O–H⋯Cl hydrogen bonds, complicating thermal ellipsoid modeling. Use restraints (DFIX in SHELXL) to stabilize geometry .
  • Twinned Crystals : Twinning, common in salts, is addressed with PLATON’s TWINABS or by collecting data at multiple wavelengths .

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